2,2-Bis(4-aminophenyl)hexafluoropropane

Catalog No.
S667612
CAS No.
1095-78-9
M.F
C15H12F6N2
M. Wt
364.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Bis(4-aminophenyl)hexafluoropropane

CAS Number

1095-78-9

Product Name

2,2-Bis(4-aminophenyl)hexafluoropropane

IUPAC Name

4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline

Molecular Formula

C15H12F6N2

Molecular Weight

364.29 g/mol

InChI

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2

InChI Key

BEKFRNOZJSYWKZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)N)N)(C(F)(F)F)C(F)(F)F)N)N

Liquid Crystal Research:

  • ,2-Bis(4-aminophenyl)hexafluoropropane exhibits liquid crystalline properties, meaning it can transition between different phases with distinct optical properties under specific conditions.
  • Researchers investigate its potential use in developing new liquid crystal materials for various applications, including:
    • Display technology: Liquid crystal displays (LCDs) in TVs, monitors, and other devices. ()
    • Optical modulators: Devices that control the intensity, phase, or polarization of light, used in telecommunications and other fields. ()

Organic Electronics:

  • Due to its functional groups and electronic properties, 2,2-Bis(4-aminophenyl)hexafluoropropane is explored in the development of organic electronic devices:
    • Organic light-emitting diodes (OLEDs): A type of display technology known for its thin profile, high contrast, and wide viewing angles. ()
    • Organic solar cells: Devices that convert sunlight into electricity using organic materials. ()

Material Science:

  • Researchers study 2,2-Bis(4-aminophenyl)hexafluoropropane for its potential applications in:
    • Polymer synthesis: As a building block for the development of new polymers with specific properties. ()
    • Self-assembled materials: Materials that can form ordered structures through non-covalent interactions, used in various applications like drug delivery and sensors. ()

2,2-Bis(4-aminophenyl)hexafluoropropane is a fluorinated organic compound with the molecular formula C15H12F6N2 and a molecular weight of 334.26 g/mol. This compound appears as a solid at room temperature and is characterized by its high thermal stability and chemical resistance, making it valuable in various industrial applications. Its structure features two aminophenyl groups attached to a hexafluoropropane bridge, contributing to its unique properties and functionality in materials science and biomedicine .

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can participate in reduction reactions with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can also engage in substitution reactions where functional groups are replaced under specific conditions .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Catalysts: Palladium on activated carbon, copper (I) iodide.

Common Synthesis Routes

  • From Hexafluorobisphenol A: This method involves the reaction of hexafluorobisphenol A with aniline in the presence of a catalyst under inert atmospheric conditions to avoid oxidation.
  • Multi-step Reaction: A more complex route involves multiple steps using sodium t-butanolate and copper (I) iodide initially, followed by palladium on activated carbon and hydrogen.
  • Friedel-Crafts Reaction: Optimizing conditions for this reaction has yielded varying results, with yields reaching approximately 20% in larger batches .

Industrial Production Methods

In industrial settings, the synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane is scaled up to ensure high yield and purity. This often involves dissolving starting materials in solvents like ethanol or methylene chloride and optimizing reaction conditions .

The applications of 2,2-Bis(4-aminophenyl)hexafluoropropane span several fields:

  • Chemistry: Used as a monomer in synthesizing high-performance polyimides and polyamides.
  • Biology: Employed in developing biomaterials for medical applications.
  • Medicine: Utilized in drug delivery systems and medical devices due to its stability.
  • Industry: Applied in producing materials for electronics, aerospace, and automotive sectors .

Several compounds share structural similarities with 2,2-Bis(4-aminophenyl)hexafluoropropane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis(4-aminophenyl) sulfoneC12H12N2O2SContains a sulfone group; used in dyes and polymers.
1,3-Bis(4-aminophenyl)hexafluoropropaneC15H12F6N2Isomeric form; exhibits similar properties but different reactivity.
Hexafluorobisphenol AC12H6F6OUsed as a precursor; lacks amino groups but features fluorination.

Uniqueness of 2,2-Bis(4-aminophenyl)hexafluoropropane

The uniqueness of 2,2-Bis(4-aminophenyl)hexafluoropropane lies in its dual amino functionality combined with a highly fluorinated backbone. This combination enhances its thermal stability and chemical resistance compared to other similar compounds, making it particularly suitable for high-performance applications in various industries .

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

General Manufacturing Information

Benzenamine, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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